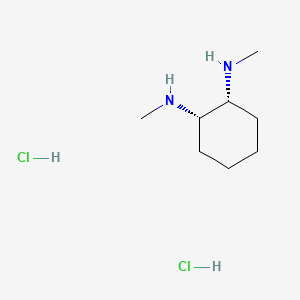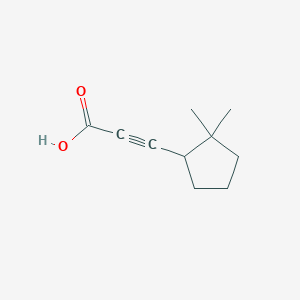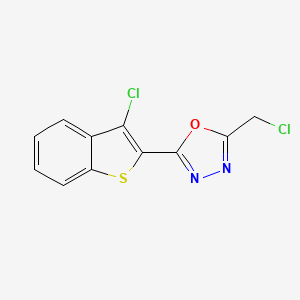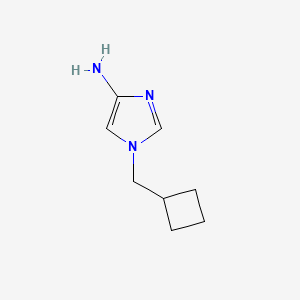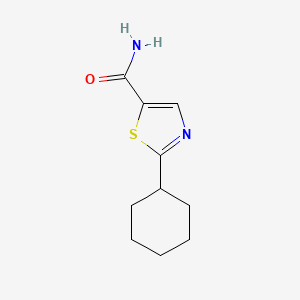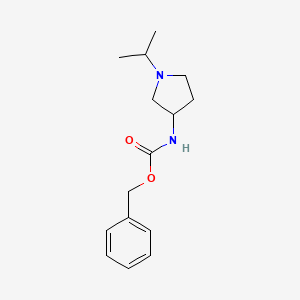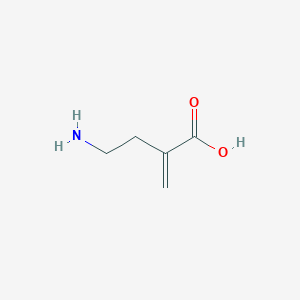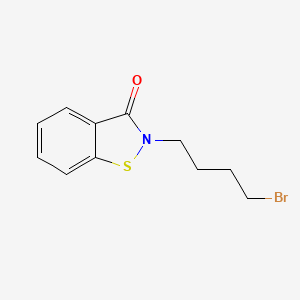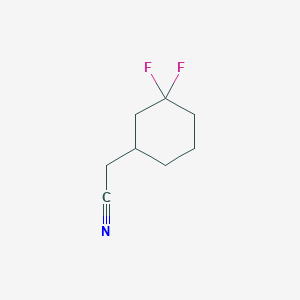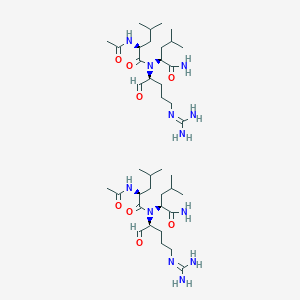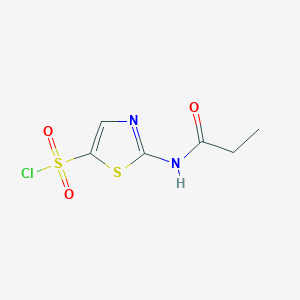
1-(Chloromethyl)-1-propylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the chloromethylation of 1-propylcyclobutane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction conditions often require a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-1-propylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons or alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Alcohols and ethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alcohols.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-1-propylcyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-1-propylcyclobutane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
1-(Chloromethyl)cyclobutane: Similar structure but lacks the propyl group, leading to different reactivity and applications.
1-(Bromomethyl)-1-propylcyclobutane: Similar but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
1-(Chloromethyl)-1-butylcyclobutane: Similar but with a butyl group instead of a propyl group, influencing its physical and chemical properties.
Uniqueness: 1-(Chloromethyl)-1-propylcyclobutane is unique due to the combination of the cyclobutane ring, chloromethyl group, and propyl group.
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
1-(chloromethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Cl/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
Clave InChI |
RRKRJYBRXCVGGR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


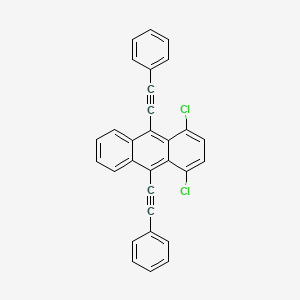
![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)
![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)
